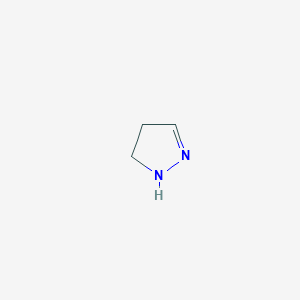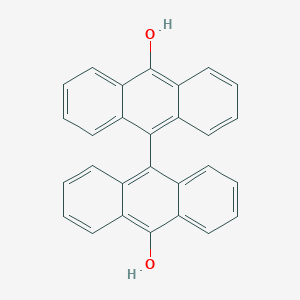
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol, also known as HAA, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. HAA is a fluorescent dye that is commonly used in bioimaging and cell labeling studies. In
Mechanism Of Action
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol works by binding to cellular components, such as proteins and lipids, and emitting a fluorescent signal when excited by light. The fluorescent signal can be detected and measured using various imaging techniques, such as confocal microscopy and flow cytometry.
Biochemical And Physiological Effects
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol has been shown to have minimal toxicity and does not affect cell viability or function. It is also highly stable and resistant to photobleaching, making it a reliable fluorescent dye for long-term imaging studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is its high fluorescence intensity, which allows for sensitive detection and imaging of cells and biomolecules. 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is also highly specific and can be targeted to specific cellular components using various labeling techniques. However, one limitation of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is its relatively low water solubility, which can limit its use in certain biological systems.
Future Directions
There are several future directions for research on 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol labeling. Another area of interest is the use of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol in the development of new biosensors for the detection of various biomolecules. Additionally, further research is needed to explore the potential applications of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol in drug delivery and therapeutics.
Synthesis Methods
The synthesis of 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol involves the reaction of anthracene-9,10-dione with 9-anthracenemethanol in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol in high purity and yield.
Scientific Research Applications
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol is widely used in scientific research as a fluorescent dye for bioimaging and cell labeling studies. It has been used to label and track cells in a variety of biological systems, including cancer cells, stem cells, and neurons. 10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol has also been used in the development of biosensors for the detection of various biomolecules, such as glucose and DNA.
properties
CAS RN |
16014-05-4 |
|---|---|
Product Name |
10-(10-Hydroxyanthracen-9-yl)anthracen-9-ol |
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
10-(10-hydroxyanthracen-9-yl)anthracen-9-ol |
InChI |
InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,29-30H |
InChI Key |
KUSSHDLJMYYBPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C4=C5C=CC=CC5=C(C6=CC=CC=C64)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C4=C5C=CC=CC5=C(C6=CC=CC=C64)O |
synonyms |
9,9'-Bi[anthracen-10-ol] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
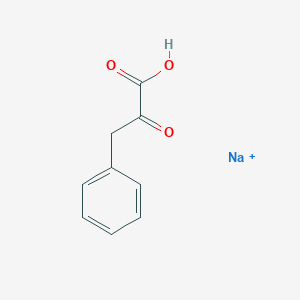
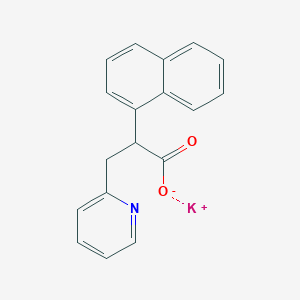
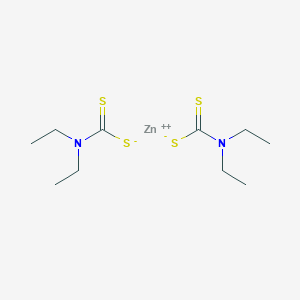
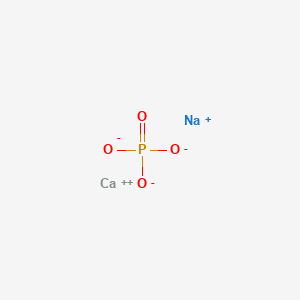
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
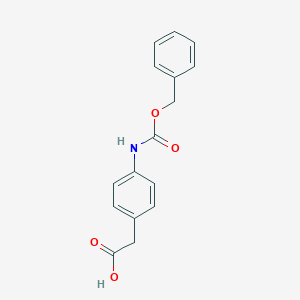
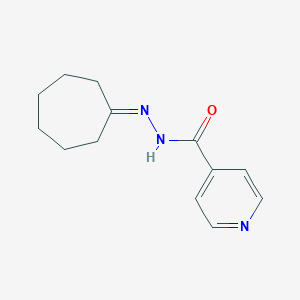
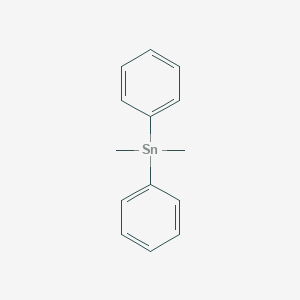
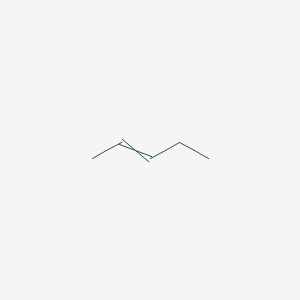
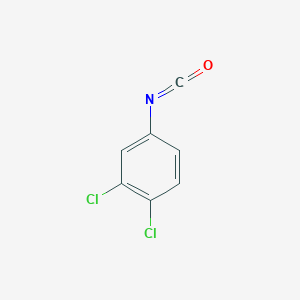
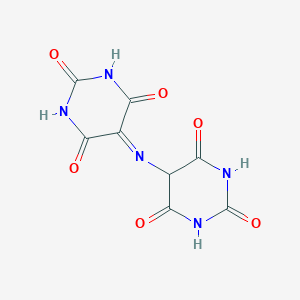
![Spiro[5.6]dodecane](/img/structure/B94616.png)
